molecular formula C8H12N2O2 B1675417 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-48-7

5-Butyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1675417
CAS No.: 92933-48-7
M. Wt: 168.19 g/mol
InChI Key: ZJTXSGLJNBAMJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

LUF 6283 undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The butyl group can undergo substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

LUF 6283 can be compared with other compounds that target the hydroxycarboxylic acid receptor 2 (HCA2), such as niacin and other pyrazole derivatives. Unlike niacin, LUF 6283 does not cause the unwanted cutaneous flushing side effect, making it a more attractive candidate for therapeutic applications . Similar compounds include:

LUF 6283 stands out due to its specific activity profile and reduced side effects compared to other HCA2 agonists .

Properties

IUPAC Name

5-butyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXSGLJNBAMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288719
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-48-7
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92933-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Butyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Butyl-1H-pyrazol-3-carboxylic acid ethyl ester (24 g, 122 mmol) and 1M NaOH solution (305 ml, 306 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 55° C. under nitrogen and stirred for 2 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was dissolved in ethyl acetate (300 ml) and washed with water (300 ml). The aqueous phase was removed, extracted with ethyl acetate (300 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-butyl-1H-pyrazol-3-carboxylic acid (22.6 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.00 (2H, brs), 6.41 (1H, s), 2.47-2.57 (2H, t), 1.46-1.56 (2H, quin), 1.19-1.29 (2H, sext), 1.15-1.19 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 167. Anal. Found C, 57.01; H, 7.23; N, 16.50. C8H12N2O2 requires C, 57.13; H, 7.19; N, 16.66%.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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